molecular formula C24H20FN3O5S B3006251 ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate CAS No. 450371-83-2

ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate

Cat. No.: B3006251
CAS No.: 450371-83-2
M. Wt: 481.5
InChI Key: DPFJZIONMZKUCO-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, a fluorophenyl group, and a furan moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinazolinone core, introduction of the fluorophenyl group, and attachment of the furan moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

Ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O5S/c1-2-32-21(29)14-34-24-27-20-12-15(22(30)26-13-18-4-3-11-33-18)5-10-19(20)23(31)28(24)17-8-6-16(25)7-9-17/h3-12H,2,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFJZIONMZKUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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